molecular formula C9H14N2O2 B3068440 (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol CAS No. 50961-68-7

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol

Cat. No. B3068440
CAS RN: 50961-68-7
M. Wt: 182.22 g/mol
InChI Key: HOSHJSFGXZIFCZ-IUCAKERBSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an aminophenyl group and a dimethylamino group attached to a propane-1,3-diol backbone .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.277. More detailed physical and chemical properties were not available in the sources I found .

Scientific Research Applications

Chiral Diols in Chemical Studies

The study of chiral diols, including (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol, has shown significant interest in chemical research. For example, Dawber (1987) investigated the reactions of chiral diols with the tetrahydroxyborate ion, B(OH)–4, through polarimetry, circular dichroism, and 11B n.m.r., revealing that 1,3-diols can react with B(OH)–4 ion. This study indicates that substituted 1,3-diols react more readily than propane-1,3-diol itself, suggesting a potential application in synthesizing specific chemical compounds or in catalysis processes (Dawber, 1987).

Synthesis of Novel N-modified Glycines

Research by Moldovan et al. (2016) explored the conversion of (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its derivatives into novel N-modified glycines through chemoselective N-monoalkylation. This study highlights the versatility of chiral diols as starting materials in synthesizing new compounds with potential biological or pharmaceutical applications (Moldovan et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, Al-Rimawi & Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating the compound's role in ensuring pharmaceutical quality and safety (Al-Rimawi & Kharoaf, 2011).

Catalyst Development

Jiang et al. (2002) reported the development of a chiral amino alcohol-based ligand from (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol for the asymmetric alkynylation of aldehydes. This work underscores the importance of chiral diols in synthesizing ligands for catalytic applications, leading to high enantioselectivity in chemical reactions (Jiang et al., 2002).

Enantiomeric Resolution and Stereoselective Synthesis

Liu et al. (2003) utilized a condensate of (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol for the enantiomeric resolution of [1,1'-binaphthalene]-2,2'-diol, providing a practical method for preparing enantiomerically pure compounds. This application is crucial in pharmaceutical synthesis where the chirality of compounds can significantly affect their biological activity (Liu et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHJSFGXZIFCZ-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233882
Record name (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol

CAS RN

50961-68-7
Record name (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50961-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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